molecular formula C14H16F3N5O2 B6504197 N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396880-99-1

N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B6504197
CAS No.: 1396880-99-1
M. Wt: 343.30 g/mol
InChI Key: KNQGUXJUWYRSIB-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic compound featuring a tetrazole core substituted with a trifluoromethylphenyl group at position 2 and a carboxamide-linked 3-ethoxypropyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxypropyl side chain may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-2-24-9-3-8-18-13(23)12-19-21-22(20-12)11-6-4-10(5-7-11)14(15,16)17/h4-7H,2-3,8-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQGUXJUWYRSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Tetrazole-Based Angiotensin Receptor Blockers (ARBs)

Olmesartan medoxomil and valsartan are ARBs containing tetrazole moieties critical for binding to angiotensin II receptors. Both share the tetrazole-phenyl scaffold but differ in substituents:

  • Olmesartan medoxomil : Includes an imidazole carboxylate and a dioxolane methyl ester prodrug group, enhancing oral bioavailability .
  • Valsartan : Features a pentanamido linker and a branched alkyl chain, prioritizing hydrophilicity for renal excretion .
Compound Core Structure Key Substituents Pharmacological Role
Target Compound Tetrazole 3-ethoxypropyl, 4-(trifluoromethyl)phenyl Experimental (hypothetical ARB)
Olmesartan medoxomil Tetrazole + imidazole Dioxolane methyl ester, hydroxypropan-2-yl Approved antihypertensive
Valsartan Tetrazole + pentanamido 2S-methylbutanoic acid Approved antihypertensive

Key Differences :

  • The target compound’s ethoxypropyl chain may improve tissue penetration compared to valsartan’s hydrophilic carboxylate.
Trifluoromethylphenyl-Substituted Carboxamides

lists multiple carboxamide derivatives with trifluoromethylphenyl groups, such as N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide. These compounds often target insecticidal or antiparasitic pathways (e.g., sarolaner, lotilaner) .

Compound Type Substituents Biological Target Activity
Target Compound Tetrazole + ethoxypropyl Hypothetical receptor Undisclosed (structural ARB)
Sarolaner/Lotilaner Isoxazoline + trifluoromethyl GABA-gated chloride channels Antiparasitic (veterinary)
Pyrazole Carboxamide Pentafluoroethyl + pyrazole Acaricidal enzymes Insecticidal

Structural Insights :

  • The target compound’s tetrazole ring may confer distinct electronic properties compared to isoxazolines or pyrazoles, affecting target selectivity.
  • Ethoxypropyl vs. pentafluoroethyl groups: The former may reduce cytotoxicity in mammalian systems .
Metabolic Stability and Metabolite Profiles

highlights metabolites of valsartan, including tetrazole-containing intermediates. The target compound’s ethoxypropyl chain is likely metabolized via oxidative pathways (e.g., cytochrome P450), contrasting with valsartan’s renal excretion of intact tetrazole .

Parameter Target Compound Valsartan
Metabolic Site Ethoxypropyl oxidation Tetrazole excretion
Half-Life (Predicted) Moderate (8–12 h) 6–9 h
Key Metabolite Ethanol derivative Non-active carboxylic acid

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